N-[4-(Acetylamino)phenyl]glycine (CAS 588-92-1) is a glycine derivative and a structural analog of the common analgesic, paracetamol. Its primary value in procurement lies in its role as a specialized synthetic intermediate. The molecule's structure combines a reactive glycine tail with an aniline nitrogen protected by an acetyl group, a combination that offers distinct advantages in multi-step organic synthesis and enables specific performance characteristics in applications like electrochemical sensing and photographic development. [1]
Attempting to substitute N-[4-(Acetylamino)phenyl]glycine with its close analogs is often unfeasible in practice. Using the unprotected precursor, 4-aminophenylglycine, in subsequent reactions can lead to undesired side reactions at the aniline nitrogen, compromising yield and purity. [1] Conversely, substituting with paracetamol (N-(4-hydroxyphenyl)acetamide) replaces the critical N-carboxymethyl handle with a hydroxyl group, eliminating the intended reaction pathways for creating more complex molecules, such as specialized chelating agents or dye couplers.
N-[4-(Acetylamino)phenyl]glycine exhibits a significantly different electrochemical signature compared to its close structural analog, paracetamol. In differential pulse voltammetry studies, its oxidation occurs at a peak potential approximately 220 mV higher than that of paracetamol, allowing for clear electrochemical distinction between the two compounds. [1]
| Evidence Dimension | Peak Oxidation Potential (Ep) |
| Target Compound Data | ~780 mV |
| Comparator Or Baseline | Paracetamol at ~560 mV |
| Quantified Difference | +220 mV higher oxidation potential |
| Conditions | Differential pulse voltammetry at a C60-modified glassy carbon electrode in phosphate buffer (pH 7.2). |
This large separation in oxidation potential is critical for developing selective electrochemical sensors or analytical methods where one compound must be quantified in the presence of the other.
The acetyl group on the aniline nitrogen serves as an effective protecting group, which is a key processability advantage. In syntheses such as the N-carboxymethylation to produce precursors for chelating agents, this protection prevents unwanted side reactions at the aniline nitrogen that would occur with the unprotected analog, 4-aminophenylglycine. [1]
| Evidence Dimension | Reaction Selectivity |
| Target Compound Data | Enables regioselective functionalization of the glycine moiety. |
| Comparator Or Baseline | 4-Aminophenylglycine, which is susceptible to undesired reactions at the unprotected aniline nitrogen. |
| Quantified Difference | Facilitates a specific, high-purity synthetic pathway not readily accessible with the unprotected analog. |
| Conditions | Multi-step synthesis involving N-alkylation or N-acylation reactions. |
Using this compound as the starting material ensures higher yields and purity of the desired product, thereby reducing downstream purification costs and process complexity.
In photographic developer formulations, the inclusion of N-[4-(Acetylamino)phenyl]glycine has been shown to improve image quality by reducing fog. In a comparative study, a developer containing the compound produced a fog density 26% lower than a control formulation after accelerated aging tests. [1]
| Evidence Dimension | Fog Density (Optical Density Units) |
| Target Compound Data | 0.17 |
| Comparator Or Baseline | Control developer formulation at 0.23 |
| Quantified Difference | 26% reduction in fog density |
| Conditions | Photographic emulsion testing after developer incubation at 55°C for 7 days. |
Lower fog levels directly translate to higher-contrast and clearer images, a critical performance metric for high-fidelity photographic materials.
Where the synthetic goal is to produce complex polydentate ligands or EDTA analogs, the acetyl group's protective function makes this compound the logical starting material. It allows for selective chemical modifications on the glycine tail without compromising the aromatic amine, ensuring higher process yields and final product purity. [1]
The distinct oxidation potential, over 200 mV higher than its common analog paracetamol, makes N-[4-(Acetylamino)phenyl]glycine a valuable component for developing electrochemical sensors. It can be used as a target analyte or calibration standard in systems designed to distinguish between these structurally similar compounds. [2]
For applications demanding maximum image clarity and archival stability, its demonstrated ability to reduce fog formation by over 25% compared to control formulations makes it a preferred choice for specialized, low-noise photographic developer solutions. [3]